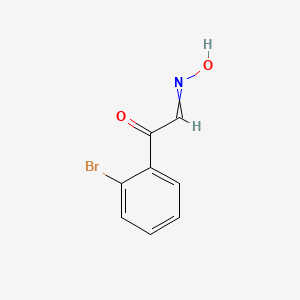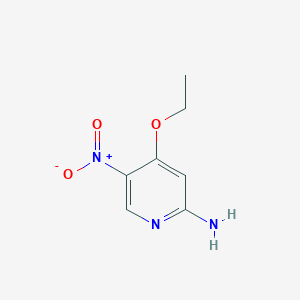
4-Ethoxy-5-nitro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-nitro-2-pyridinamine typically involves the nitration of 4-ethoxy-2-pyridinamine. The nitration process introduces a nitro group (-NO2) into the pyridine ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5-nitro-2-pyridinamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ethoxy group (-OCH2CH3) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 4-Ethoxy-5-amino-2-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound
Applications De Recherche Scientifique
4-Ethoxy-5-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and materials science applications
Mécanisme D'action
The mechanism of action of 4-Ethoxy-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitropyridine: Similar structure with an amino group at the 2-position and a nitro group at the 5-position.
4-Ethoxy-2-nitropyridine: Similar structure with an ethoxy group at the 4-position and a nitro group at the 2-position.
5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-amine: Contains similar functional groups but with additional substitutions.
Uniqueness
4-Ethoxy-5-nitro-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
4-ethoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3,(H2,8,9) |
Clé InChI |
XSDYJGKDADLBMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)

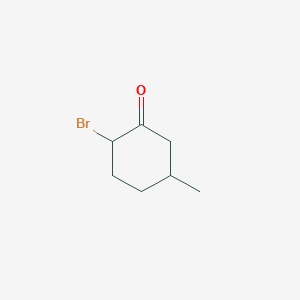
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
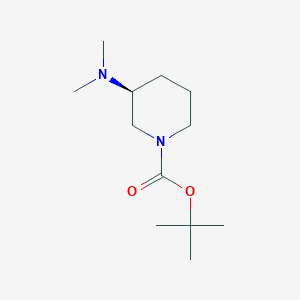
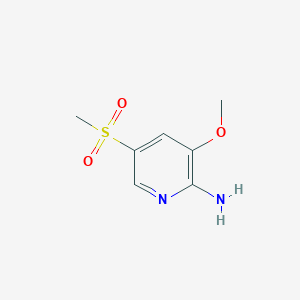
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
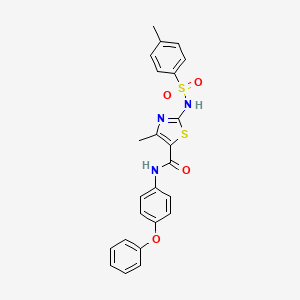
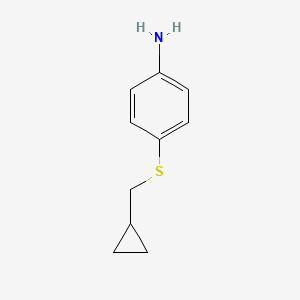
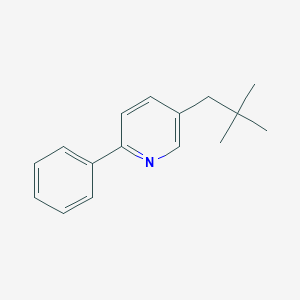
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)

